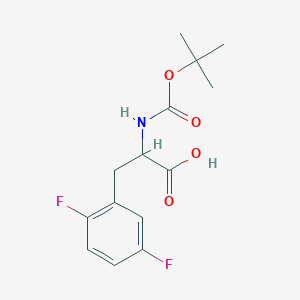

2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid

Description

2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2,5-difluorophenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptide-based inhibitors and small-molecule therapeutics. The Boc group enhances solubility and stability during synthetic procedures, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while preserving other functional groups . Its 2,5-difluorophenyl moiety contributes to unique steric and electronic properties, influencing interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSZJZJRRBKIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the propanoic acid moiety.

Introduction of the difluorophenyl group: This step involves the use of a difluorophenyl halide, which can be coupled to the protected amino acid using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to 2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid. For instance, analogs of this compound have been evaluated for their efficacy against various fungal strains, including Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can lead to enhanced antifungal activity, suggesting that derivatives of this compound could serve as lead compounds in antifungal drug development .

Anti-inflammatory Properties

Compounds within the same structural family have been investigated for their anti-inflammatory properties. In vivo studies have shown that certain derivatives exhibit significant inhibition of inflammatory responses, particularly in models of induced inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Pharmacological Studies

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid and its analogs. These studies are crucial for understanding the therapeutic window and potential side effects when administered in vivo. Notably, some compounds demonstrated a prolonged half-life compared to established drugs, which may enhance their therapeutic efficacy .

Synthetic Pathways

The synthesis of 2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid typically involves several steps:

- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) groups.

- Step 2: Introduction of the difluorophenyl moiety through selective coupling reactions.

- Step 3: Deprotection to yield the final product.

These synthetic routes are essential for producing derivatives with varying biological activities .

Chemical Characteristics

The compound has a molecular weight of 301.29 g/mol and a molecular formula of C14H17F2NO4. Its structural features contribute to its solubility and reactivity, making it suitable for various chemical modifications aimed at enhancing biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Protecting Groups and Substituent Variations

The compound is compared below with key analogues based on protecting groups, substituent positions, and backbone modifications.

Key Observations:

Protecting Groups :

- Boc : Offers stability in basic conditions and ease of removal under mild acids, making it ideal for stepwise synthesis .

- Fmoc : Requires basic conditions (e.g., piperidine) for cleavage, enabling orthogonal protection strategies .

- Unprotected Analogues : Used in final peptide products or further functionalization .

Substituent Positioning :

- The 2,5-difluorophenyl group in the target compound may enhance π-π stacking or hydrophobic interactions compared to 3,5-difluorophenyl derivatives, which exhibit altered steric hindrance .

Backbone Modifications: Propanoic acid derivatives (e.g., target compound) provide greater conformational flexibility than acetic acid analogues, which have a shorter carbon chain .

Physicochemical Properties

- Solubility : Boc-protected compounds generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas Fmoc derivatives are more hydrophobic .

- Stability: Boc groups are stable at room temperature but degrade under strong acids, unlike Cbz-protected analogues (e.g., CAS 923563-53-5), which require hydrogenolysis for cleavage .

Biological Activity

2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid, also known as N-Boc-3,5-difluoro-L-phenylalanine, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential applications in drug development and protein engineering. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance.

- Molecular Formula : C14H17F2NO4

- Molecular Weight : 301.29 g/mol

- CAS Number : 205445-52-9

- Appearance : White to off-white powder

- Purity : >96% .

The compound acts primarily as an amino acid derivative, which can be incorporated into peptides and proteins. Its structural modifications, particularly the tert-butoxycarbonyl (Boc) group, enhance its stability and solubility, making it a suitable candidate for various biological applications.

Biological Activity

- Protein Synthesis :

- Enzyme Inhibition :

- Antitumor Activity :

Table 1: Summary of Biological Studies

Research Applications

The unique properties of 2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid make it a valuable tool in:

- Drug Design : Its ability to modify protein structure opens avenues for developing novel therapeutics.

- Biotechnology : Utilized in the synthesis of modified peptides for research and therapeutic purposes.

- Chemical Biology : Investigated for its role in studying protein interactions and functions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid?

- Methodology : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group, followed by coupling with 2,5-difluorophenylpropanoic acid derivatives. A critical step is maintaining anhydrous conditions during Boc deprotection to prevent acid-sensitive intermediates from degrading. Use coupling agents like HATU or DCC in the presence of DMAP for efficient amide bond formation. Reaction progress should be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and confirmed by LC-MS .

- Characterization : Post-synthesis, confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using H/C NMR (e.g., Boc group protons at δ 1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .

Q. How does the Boc group influence the stability of this compound under varying pH conditions?

- Methodology : The Boc group enhances solubility in organic solvents but is labile under acidic conditions (pH <3). To assess stability, incubate the compound in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC. The Boc group remains stable at neutral to basic pH but hydrolyzes rapidly in acidic environments (e.g., gastric fluid simulations), necessitating storage at pH 7–8 in inert atmospheres .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry. For validation, employ chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol 90:10) to resolve enantiomers. Circular dichroism (CD) spectroscopy can corroborate absolute configuration by comparing optical rotation with reference standards .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Key interactions include hydrogen bonding between the carboxylic acid group and active-site residues and π-π stacking with fluorinated aromatic regions. MD simulations (GROMACS) over 100 ns assess binding stability under physiological conditions .

Q. How do conflicting bioactivity data arise in studies involving fluorinated aromatic amino acids, and how can they be resolved?

- Methodology : Contradictions often stem from impurities (e.g., residual trifluoroacetic acid from Boc deprotection) or solvent effects. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.